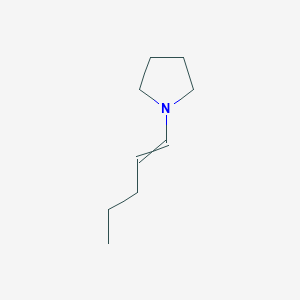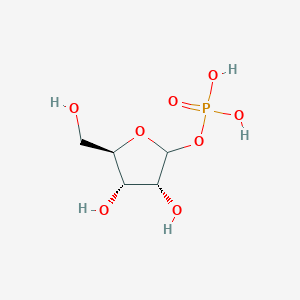
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. The synthesis method of this compound involves the reaction of 1,3-dimethyl-5-phenyl-2-pyrazoline with N-methyl-3-phenylacrylamide.
作用機序
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes by binding to their active sites. It has also been shown to have fluorescent properties that may be useful for detecting metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase. It has also been shown to have fluorescent properties that may be useful for detecting metal ions. However, the biochemical and physiological effects of this compound are not well understood and require further study.
実験室実験の利点と制限
The advantages of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide in lab experiments include its potential use as an inhibitor of certain enzymes and as a fluorescent probe for the detection of metal ions. However, its limitations include the need for further study to fully understand its mechanism of action and its potential side effects.
将来の方向性
For the study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide include further investigation of its potential applications as an inhibitor of enzymes and as a fluorescent probe for the detection of metal ions. Additionally, further study is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis method of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide involves the reaction of 1,3-dimethyl-5-phenyl-2-pyrazoline with N-methyl-3-phenylacrylamide. The reaction is catalyzed by a base such as triethylamine, and the product is obtained by column chromatography. The yield of the product is typically around 50-60%.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C21H21N3O2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H21N3O2/c1-16-20(21(26)24(23(16)3)18-12-8-5-9-13-18)22(2)19(25)15-14-17-10-6-4-7-11-17/h4-15H,1-3H3/b15-14+ |
InChIキー |
KPNFAOBGLSSDKU-CCEZHUSRSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)

![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)